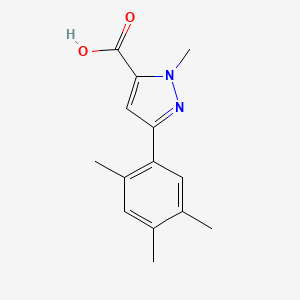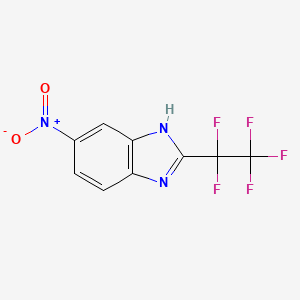
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Vue d'ensemble
Description
The compound “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry due to their potential in drug design . They are known to be involved in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reactions . They are also used in the preparation of compounds for potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of boronic acids, including “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid”, is characterized by the presence of a boron atom bonded to two hydroxyl groups and one carbon atom of an aromatic ring . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For instance, they participate in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . They are also used in the preparation of microtubule inhibitors as potential antitumors .Applications De Recherche Scientifique
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them useful in various sensing applications. They can be used in homogeneous assays or heterogeneous detection systems. For “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid”, this could involve the detection of catecholamines or other biological diols due to its specific functional groups .
Cross-Coupling Reactions
This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed cross-coupling. This is a powerful tool in organic synthesis for forming carbon-carbon bonds .
Antioxidant Activity
Boronic acids can be part of the synthesis process for compounds with antioxidant activities. The specific structure of “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid” may lend itself to the synthesis of chalcone derivatives, which are known for their antioxidant properties .
Synthesis of Borinic Acid Derivatives
Recent advances in the synthesis of borinic acid derivatives include methods that start with boronic acids. The unique structure of “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid” could potentially be utilized in these novel synthetic routes .
Drug Design and Delivery
Phenylboronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy. The specific substituents on “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid” may influence its suitability and stability as a drug precursor or in drug delivery systems .
Safety and Hazards
Boronic acids, including “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection are recommended .
Orientations Futures
The future directions of research on boronic acids, including “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid”, involve their potential applications in medicinal chemistry. They are being studied for their anticancer, antibacterial, and antiviral activities, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry is encouraged to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(3-chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWXPHADPZFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681747 | |
| Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
CAS RN |
919496-57-4 | |
| Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



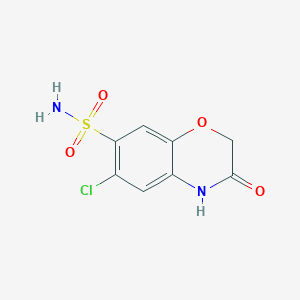
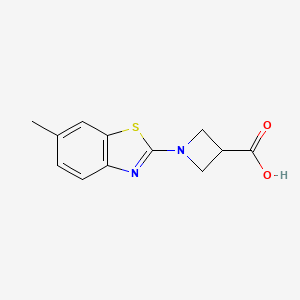
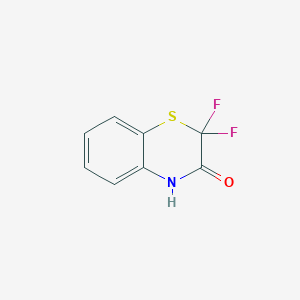
![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)



